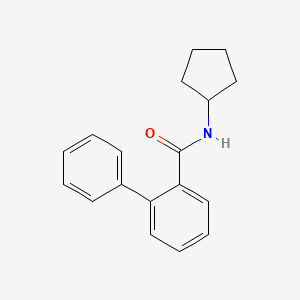

N-cyclopentyl-2-biphenylcarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-2-biphenylcarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research due to its potential therapeutic effects. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in various parts of the human body, including the brain, immune system, and peripheral tissues. CP-55940 has been shown to have a wide range of biochemical and physiological effects, which makes it a valuable tool for investigating the endocannabinoid system and developing new therapies for various diseases.

Mecanismo De Acción

N-cyclopentyl-2-biphenylcarboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases, which results in the modulation of various intracellular signaling pathways. This compound also interacts with other receptors and ion channels, including the vanilloid receptor TRPV1, the serotonin receptor 5-HT1A, and the voltage-gated calcium channels, which may contribute to its pharmacological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, which are mediated by its interaction with the endocannabinoid system. This compound has been shown to have analgesic effects by reducing the release of neurotransmitters involved in pain signaling, such as substance P and calcitonin gene-related peptide. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-convulsant effects by reducing the excitability of neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopentyl-2-biphenylcarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also readily available from commercial sources and can be easily synthesized in the laboratory. However, this compound also has some limitations, including its potential toxicity and the lack of knowledge about its long-term effects. This compound should be used with caution in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.

Direcciones Futuras

There are several future directions for research on N-cyclopentyl-2-biphenylcarboxamide, including the development of new therapeutic agents based on its structure and pharmacological effects. This compound analogs with improved potency, selectivity, and safety profiles could be developed and tested in preclinical and clinical studies. Additionally, the mechanisms of cannabinoid tolerance and withdrawal could be further investigated to develop new strategies for managing these conditions. Finally, the role of the endocannabinoid system in various diseases, such as cancer, epilepsy, and chronic pain, could be further elucidated to identify new targets for therapeutic intervention.

Métodos De Síntesis

N-cyclopentyl-2-biphenylcarboxamide can be synthesized by several methods, including the reaction of 2-biphenylcarboxylic acid with cyclopentylmagnesium bromide, followed by the formation of the amide bond with N,N-dimethylformamide. Another method involves the reaction of 2-biphenylcarboxylic acid with cyclopentylamine, followed by the formation of the amide bond with thionyl chloride. The synthesis of this compound requires specialized equipment and expertise, and it should only be performed by trained professionals in a controlled laboratory environment.

Aplicaciones Científicas De Investigación

N-cyclopentyl-2-biphenylcarboxamide has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological and pathological processes. This compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and anti-convulsant effects, which make it a potential therapeutic agent for various diseases, including cancer, epilepsy, multiple sclerosis, and chronic pain. This compound has also been used to study the effects of cannabinoids on memory, learning, and behavior, as well as the mechanisms of cannabinoid tolerance and withdrawal.

Propiedades

IUPAC Name |

N-cyclopentyl-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(19-15-10-4-5-11-15)17-13-7-6-12-16(17)14-8-2-1-3-9-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTVZASACOEBIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)

![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)